molecular formula C17H14Cl2N2S B2810040 4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318289-54-2

4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B2810040
CAS No.: 318289-54-2
M. Wt: 349.27
InChI Key: FHGWSKBENMLOTK-UHFFFAOYSA-N
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Description

This pyrazole derivative features a chloromethyl substituent at position 4, a 2-chlorophenylsulfanyl group at position 5, a methyl group at position 1, and a phenyl group at position 2. Its structural complexity arises from the combination of electron-withdrawing (chlorine) and bulky aromatic substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

4-(chloromethyl)-5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-21-17(22-15-10-6-5-9-14(15)19)13(11-18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGWSKBENMLOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.

    Chloromethylation: The pyrazole intermediate undergoes chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Thioether Formation: The chloromethylated pyrazole is then reacted with 2-chlorothiophenol in the presence of a base like sodium hydride or potassium carbonate to introduce the chlorophenylsulfanyl group.

    Methylation: Finally, the methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and the pyrazole ring can undergo reduction under specific conditions.

    Coupling Reactions: The phenyl groups can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Substitution: Azides, nitriles, and thioethers.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to 4-(Chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole exhibit promising pharmacological activities. Studies have shown that pyrazole derivatives can act as inhibitors of specific enzymes involved in cancer progression, particularly those related to cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives possess significant anticancer activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.

Agricultural Chemistry

The compound's ability to interact with plant systems makes it a candidate for use as a pesticide or herbicide. Its chlorinated structure may enhance its potency against specific pests while minimizing harm to non-target species.

Case Study:
Research conducted at an agricultural university found that pyrazole-based pesticides showed increased efficacy against common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 60% compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related pyrazole derivatives:

Compound Name / Evidence ID Position 1 Position 3 Position 4 Position 5 Additional Features
Target Compound Methyl Phenyl Chloromethyl 2-Chlorophenylsulfanyl N/A
5-(3-ClPhS)-3-CF₃-4-CHO () Methyl Trifluoromethyl Aldehyde 3-Chlorophenylsulfanyl Oxime group at position 4
5-(3-ClPhS)-O-(4-ClBz) Oxime () Methyl Trifluoromethyl Aldehyde 3-Chlorophenylsulfanyl 4-Chlorobenzoyl oxime ester
4-[(2,4-diClPhS)CH₂] () Methyl Phenyl (2,4-Dichlorophenylsulfanyl)methyl Chlorine at position 5 Higher chlorination on sulfanyl group
5-(3-ClPhS)-4-CN () Methyl Phenyl Carbonitrile 3-Chlorophenylsulfanyl Nitrile group enhances polarity
5-(4-ClPhS)-4-Hydroxyiminomethyl () Phenyl CO₂Me Hydroxyiminomethyl 4-Chlorophenylsulfanyl Methyl ester at position 3

Key Observations :

  • Substituent Position: The position of chlorine on the phenylsulfanyl group (2-, 3-, or 4-) affects electronic and steric properties.
  • Functional Group Diversity : Oxime esters () and nitriles () broaden applications in agrochemical or pharmaceutical synthesis due to their reactivity .
Physicochemical Properties
  • Crystallography : Several analogs (e.g., ) exhibit distinct dihedral angles between aromatic rings, influencing packing efficiency and solubility. For example, the target compound’s 2-chlorophenylsulfanyl group may induce greater torsional strain than 4-chlorophenyl analogs .
  • Thermodynamic Stability : Trifluoromethyl and nitrile groups () enhance thermal stability due to strong C-F and C≡N bonds .

Biological Activity

4-(Chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₇H₁₄Cl₂N₂S
  • Molecular Weight : 349.28 g/mol
  • CAS Number : 318289-54-2
  • Melting Point : 69–70 °C
  • Hazard Classification : Irritant .

Biological Activity Overview

The pyrazole nucleus is recognized for a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The specific compound under consideration has shown promising results in various studies.

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, modifications to the pyrazole structure led to compounds with up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to dexamethasone which showed 76% inhibition at 1 µM .
  • Antibacterial Activity :
    • Several studies have evaluated the antibacterial efficacy of pyrazole derivatives against various bacterial strains. The compound demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa. One notable derivative showed comparable effectiveness to standard antibiotics in inhibiting bacterial growth .
  • Anticancer Potential :
    • The potential of pyrazole derivatives in cancer treatment has been explored through various synthetic modifications. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Synthesis Approaches

The synthesis of this compound typically involves multi-step chemical reactions starting from easily accessible precursors. The introduction of chloromethyl and phenylthio groups enhances its biological activity by improving solubility and bioavailability.

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced edema models in mice. The compound exhibited significant reduction in edema comparable to established anti-inflammatory drugs like indomethacin.

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial activity was assessed using the agar disc-diffusion method against S. aureus and E. coli. The compound showed inhibition zones comparable to those produced by conventional antibiotics, indicating its potential as a new antibacterial agent .

Data Summary

Activity TypeModel/Method UsedResultReference
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
AntibacterialAgar disc-diffusionComparable inhibition to antibiotics
AnticancerIn vitro cell linesInduced apoptosis

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized to improve yield and purity?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps for this compound include:

  • Cyclocondensation : Formation of the pyrazole core via reaction of hydrazines with diketones or α,β-unsaturated carbonyl compounds.
  • Sulfanyl Group Introduction : Thiolation using 2-chlorothiophenol under basic conditions (e.g., K₂CO₃/DMF) to introduce the (2-chlorophenyl)sulfanyl moiety.
  • Chloromethylation : Reaction with chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids.

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chloromethylation.
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key structural features should be prioritized?

Primary Techniques :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at N1, chlorophenyl at C3) and confirms sulfanyl group integration.
  • FT-IR : Identifies C–S (∼650 cm⁻¹) and C–Cl (∼750 cm⁻¹) stretching vibrations.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄Cl₂N₂S).

Q. Critical Structural Features :

  • Stereoelectronic Effects : The 2-chlorophenyl group induces steric hindrance, influencing reactivity.
  • Hydrogen Bonding : The sulfanyl group may participate in weak H-bonding with biological targets .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in the spatial arrangement of substituents?

Methodology :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K minimizes thermal motion artifacts.
  • SHELX Workflow :
    • SHELXD : Direct methods for phase determination.
    • SHELXL : Refinement with anisotropic displacement parameters for heavy atoms (Cl, S).
  • Key Outputs :
    • Dihedral angles between the pyrazole ring and substituents (e.g., 85–90° for the 2-chlorophenyl group).
    • Van der Waals interactions influencing crystal packing .

Case Study : A related pyrazole derivative showed a 89.05° dihedral angle between the central ring and a triazole substituent, resolved via SHELXL refinement .

Q. What computational approaches (e.g., DFT) are suitable for investigating electronic properties and reaction mechanisms?

DFT Protocol :

  • Geometry Optimization : B3LYP/6-311+G(d,p) basis set to minimize energy.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (∼4.5 eV) predict nucleophilic/electrophilic sites.
  • Mechanistic Insights :
    • Electrophilic Substitution : Chloromethyl group activation via charge distribution analysis (Mulliken charges).
    • Solvent Effects : PCM models simulate polar aprotic solvent interactions (e.g., DMF) .

Validation : Experimental UV-Vis spectra (λmax ∼270 nm) align with TD-DFT calculations .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

Design Principles :

  • Substituent Variation : Compare analogs with 4-chlorophenyl vs. 2-chlorophenyl sulfanyl groups.
  • Assays :
    • Enzyme Inhibition : IC₅₀ values against carbonic anhydrase isoforms (e.g., CA IX).
    • Receptor Binding : Radioligand displacement assays for cannabinoid receptors (CB1/CB2).

Q. Key Findings :

  • Chlorine Position : 2-Chlorophenyl enhances lipophilicity (logP ↑0.5) but reduces solubility.
  • Sulfanyl Group : Critical for hydrogen bonding with active-site residues (e.g., His64 in CA IX) .

Q. How to resolve conflicting data on reaction outcomes (e.g., unexpected byproducts or variable yields)?

Systematic Troubleshooting :

  • Byproduct Identification : LC-MS/MS detects intermediates (e.g., over-chlorinated species).
  • Kinetic Analysis : Monitor reaction progress via in situ IR to identify rate-limiting steps.
  • Controlled Experiments :
    • Temperature Gradients : Isolate exothermic side reactions (e.g., dimerization above 60°C).
    • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in coupling reactions .

Case Example : A 15% yield discrepancy was traced to residual moisture during chloromethylation, resolved by molecular sieve addition .

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